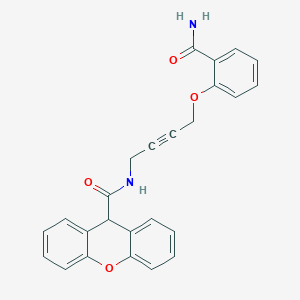

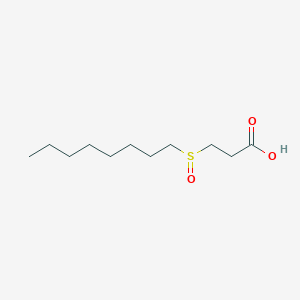

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related xanthene-based compounds involves nucleophilic substitution reactions, followed by polycondensation with aromatic diamines to produce polyamides with notable molecular weights and polydispersity indices. These processes result in materials that exhibit high glass transition temperatures and considerable thermal stability under nitrogen and air atmospheres. For instance, a new aromatic dicarboxylic acid, incorporating xanthene units, was prepared through such reactions, demonstrating the complex synthesis pathway typical for these compounds (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by xanthene units that contribute to the rigidity and thermal stability of the polymers. These structures are confirmed through various analytical techniques, including IR, NMR, and mass spectrometry, which elucidate the presence of ether and xanthene groups within the polymer backbone. The amorphous nature of these polymers is attributed to the bulky xanthene cardo groups, which also enhance solubility in polar solvents (Sheng et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving xanthene-based compounds often include polycondensation and nucleophilic substitution, leading to materials with enhanced thermal and chemical resistance. The introduction of xanthene units into polyamides results in high char yields and improved thermal stability, making these materials suitable for high-temperature applications. The chemical properties are significantly influenced by the molecular structure, where xanthene units contribute to the overall stability and performance of the resulting polymers.

Physical Properties Analysis

The physical properties of these polymers are remarkable, featuring high glass transition temperatures and stability up to 800°C in nitrogen environments. The solubility of these polyamides in polar aprotic solvents and their ability to form transparent, flexible films make them attractive for various applications. The mechanical properties, including tensile strength, elongation at break, and initial modulus, indicate that these materials are both strong and flexible, with low moisture absorption rates (Guo et al., 2015).

Scientific Research Applications

Synthesis and Properties of Novel Aromatic Polyamides with Xanthene Cardo Groups

Polyamides containing xanthene cardo groups have been synthesized, demonstrating significant properties such as high glass transition temperatures, decomposition temperatures, and char yields at high temperatures. These materials are amorphous, soluble in polar solvents, and capable of forming transparent, flexible, and tough films, indicating their potential use in high-performance materials applications (Sheng et al., 2009).

Development of Novel Fluorescence Probes for Reactive Oxygen Species Detection

Novel fluorescence probes have been developed to selectively detect highly reactive oxygen species (hROS), including hydroxyl radicals and reactive intermediates of peroxidase. These probes, based on xanthene derivatives, demonstrate the potential for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Enhancement of Redox Stability and Electrochromic Performance in Polyamides

The incorporation of (carbazol-9-yl)triphenylamine units into aromatic polyamides has shown to enhance redox stability and electrochromic performance, suggesting applications in smart materials and devices (Wang & Hsiao, 2014).

Bio-based Production of Monomers and Polymers

Metabolic engineering of microorganisms for the bio-based production of monomers and polymers, including polyamide precursors and polyhydroxyalkanoates, presents a sustainable approach to material synthesis, highlighting the importance of biotechnological methods in material science (Chung et al., 2015).

properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-24(28)19-11-3-4-12-20(19)30-16-8-7-15-27-25(29)23-17-9-1-5-13-21(17)31-22-14-6-2-10-18(22)23/h1-6,9-14,23H,15-16H2,(H2,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBDJENGENPSJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC#CCOC4=CC=CC=C4C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)

![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)

![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)

![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)